N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide
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Overview
Description
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]oxamide is an organic compound with the molecular formula C18H18N4O4 It is known for its unique structure, which includes two methoxyphenyl groups and oxamide as the core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between oxamide and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]oxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imine and methoxy groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(Z)-(4-butoxyphenyl)methylideneamino]oxamide
- N,N’-bis[(Z)-(4-chlorophenyl)methylideneamino]oxamide
- N,N’-bis[(Z)-(4-nitrophenyl)methylideneamino]oxamide
Uniqueness
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]oxamide is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as butoxy, chloro, or nitro groups.
Properties
CAS No. |
6963-27-5 |
---|---|
Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H18N4O4/c1-25-15-7-3-13(4-8-15)11-19-21-17(23)18(24)22-20-12-14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI Key |
NDZINXKJEVQGNJ-AYKLPDECSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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